4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzhydryl group, a trifluoromethyl group attached to a pyrimidine ring, and a methyl sulfide moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with benzhydryl chloride in the presence of a base such as sodium hydride.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a suitable precursor like 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with trifluoromethylating agents.
Coupling of the Piperazine and Pyrimidine Rings: The final step involves coupling the benzhydrylpiperazine with the trifluoromethylpyrimidine derivative using a suitable linker, such as methyl sulfide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group enhances its binding affinity to certain receptors, while the trifluoromethyl group increases its metabolic stability. The compound may modulate signal transduction pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl ether: Similar structure but with an ether linkage instead of a sulfide.
4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl amine: Contains an amine group instead of a sulfide.
4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl ketone: Features a ketone group in place of the sulfide.
Uniqueness
The presence of the methyl sulfide group in 4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide imparts unique chemical properties, such as increased lipophilicity and potential for specific metabolic pathways, distinguishing it from its analogs.
Biological Activity
4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide, also known by its CAS number 339105-18-9, is a complex organic compound with potential applications in medicinal chemistry. Its structure combines a piperazine ring, a pyrimidine ring, and a sulfide linkage, which suggests that it may interact with various biological targets. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C24H26F3N5
- Molar Mass : 441.49 g/mol
- Boiling Point : Approximately 537.3 °C (predicted)
- Density : 1.251 g/cm³ (predicted)
- pKa : 6.38 (predicted)
Biological Activity Overview
The biological activity of the compound has been explored through various studies focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these findings.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity against Mycobacterium tuberculosis and other bacterial strains.
Compound | MIC (µM) | Target Organism |
---|---|---|
Compound A | 4 | M. tuberculosis |
Compound B | 16 | M. kansasii |
Compound C | ≤0.49 | MRSA |
These results suggest that the trifluoromethyl group may play a critical role in enhancing the compound's efficacy against resistant bacterial strains .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases. The mechanism appears to involve modulation of signaling pathways related to inflammation .
Anticancer Potential
In vitro studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its structural features allow it to interact with specific receptors involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this structure:
- Case Study on Antimicrobial Efficacy : A study screened various derivatives for their effectiveness against drug-resistant bacteria, finding that modifications in the piperazine and pyrimidine moieties significantly influenced antimicrobial activity.
- Case Study on Anti-inflammatory Effects : Researchers investigated the compound's ability to reduce inflammation in murine models of arthritis, demonstrating a reduction in joint swelling and pro-inflammatory cytokine levels.
- Case Study on Cancer Cell Lines : In a series of experiments, derivatives were tested against different cancer cell lines, revealing promising results in inhibiting tumor growth at micromolar concentrations.
The precise mechanism of action of this compound is still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes involved in metabolic pathways.
- Receptors associated with cell signaling.
- Transport proteins that modulate drug uptake in cells.
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4S/c1-31-22-27-19(23(24,25)26)16-20(28-22)29-12-14-30(15-13-29)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,21H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYAHHYIXPQRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.